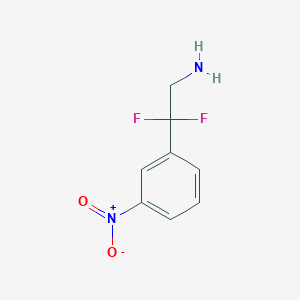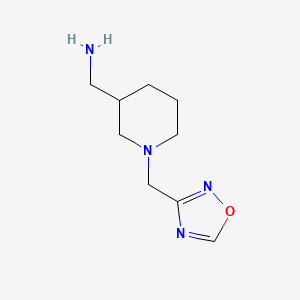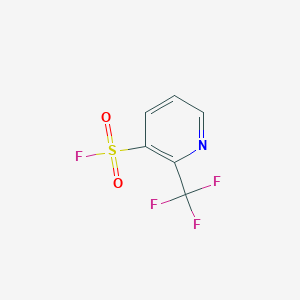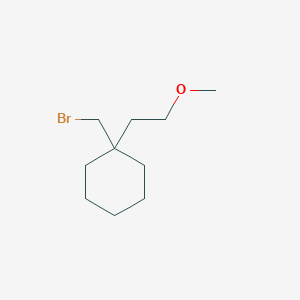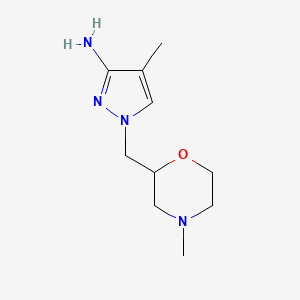![molecular formula C21H18F3NO5 B13538972 (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13538972.png)
(2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a pyrrolidine ring. These features contribute to its stability and reactivity, making it valuable in synthetic chemistry and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with (2S,4R)-4-hydroxyproline, which undergoes a Mitsunobu reaction to invert the stereochemistry at the 4-position, yielding (2S,4S)-4-hydroxyproline . This intermediate is then protected with the Fmoc group using Fmoc-Cl in the presence of a base such as sodium carbonate. The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification steps, such as crystallization or chromatography, are also scaled up to handle larger quantities of the compound.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry
In synthetic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its Fmoc-protected form is particularly useful in peptide synthesis, where it serves as a protecting group for amino acids, allowing for selective deprotection and coupling reactions .
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its unique structure allows it to act as a probe or inhibitor in various biochemical assays .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its stability and reactivity make it suitable for applications in polymer science and material engineering .
作用机制
The mechanism of action of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group allows it to bind to amino acids and peptides, facilitating their incorporation into larger biomolecules. The trifluoromethyl group can enhance binding affinity to target proteins by increasing hydrophobic interactions .
相似化合物的比较
Similar Compounds
- (2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- (2S,3R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino-3-methylpentanoic acid
- (S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino-decanoic acid
Uniqueness
The (2S,4S) stereochemistry of the compound provides unique reactivity and binding properties compared to its (2S,4R) counterpart. The presence of the trifluoromethyl group further distinguishes it by enhancing its metabolic stability and hydrophobic interactions, making it more suitable for certain biochemical applications .
This detailed overview highlights the significance of (2S,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid in various scientific and industrial fields. Its unique structural features and versatile reactivity make it a valuable compound for research and development.
属性
分子式 |
C21H18F3NO5 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC 名称 |
(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxy-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H18F3NO5/c22-21(23,24)20(29)9-17(18(26)27)25(11-20)19(28)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,29H,9-11H2,(H,26,27)/t17-,20-/m0/s1 |
InChI 键 |
DVDBKLBMRSHKKU-PXNSSMCTSA-N |
手性 SMILES |
C1[C@H](N(C[C@@]1(C(F)(F)F)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
规范 SMILES |
C1C(N(CC1(C(F)(F)F)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


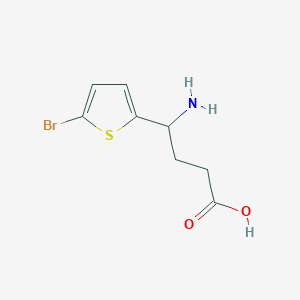


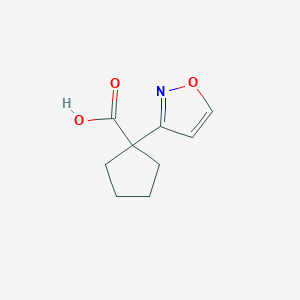

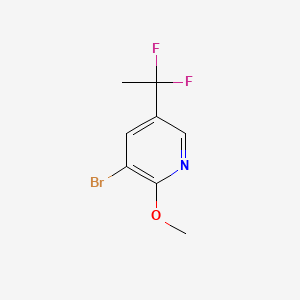

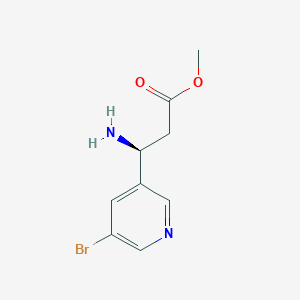
![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)
